molecular formula C16H22ClN3OS B504310 N-butyryl-N'-[3-chloro-2-(1-piperidinyl)phenyl]thiourea

N-butyryl-N'-[3-chloro-2-(1-piperidinyl)phenyl]thiourea

Katalognummer: B504310
Molekulargewicht: 339.9g/mol
InChI-Schlüssel: UDCRKLGIJJVBRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea typically involves the reaction of N-butyryl chloride with N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Due to its anticancer properties, it is being explored for use in cancer therapy.

    Industry: It is used in the production of dyes, elastomers, and other industrial materials.

Wirkmechanismus

The mechanism of action of N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. This inhibition results in the suppression of cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:

    N-phenylthiourea: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    N-methyl-N’-phenylthiourea: Exhibits similar biological activities but with different potency and selectivity.

    N,N’-diphenylthiourea: Used in the rubber industry as a vulcanization accelerator.

N-butyryl-N’-[3-chloro-2-(1-piperidinyl)phenyl]thiourea stands out due to its unique combination of a butyryl group and a piperidinyl phenyl moiety, which contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H22ClN3OS

Molekulargewicht

339.9g/mol

IUPAC-Name

N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C16H22ClN3OS/c1-2-7-14(21)19-16(22)18-13-9-6-8-12(17)15(13)20-10-4-3-5-11-20/h6,8-9H,2-5,7,10-11H2,1H3,(H2,18,19,21,22)

InChI-Schlüssel

UDCRKLGIJJVBRP-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2

Kanonische SMILES

CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.